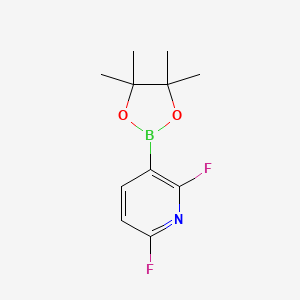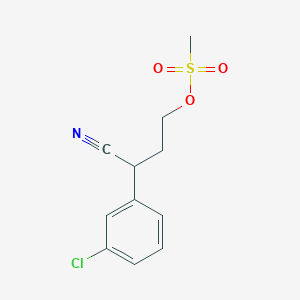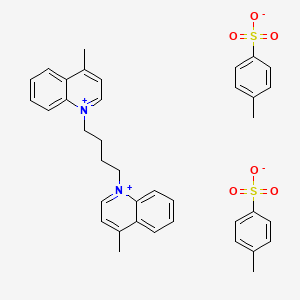
1-哌嗪-1-基-3-对甲苯氧基丙-2-醇盐酸盐
描述
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride is a biochemical used for proteomics research . The compound has a molecular formula of C14H22N2O2•HCl and a molecular weight of 286.8 .
Molecular Structure Analysis
The InChI code for 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol is 1S/C14H22N2O2/c1-12-2-4-14 (5-3-12)18-11-13 (17)10-16-8-6-15-7-9-16/h2-5,13,15,17H,6-11H2,1H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 286.8 . More detailed physical and chemical properties are not available in the search results.科学研究应用
抗菌活性
哌嗪衍生物,如1-哌嗪-1-基-3-对甲苯氧基丙-2-醇盐酸盐,已被发现具有抗菌活性 . 在一项研究中,对结构修饰的3-(哌嗪-1-基)-1,2-苯并噻唑衍生物进行了合成和抗菌活性评价。 其中一种化合物对枯草芽孢杆菌和大肠杆菌表现出良好的活性 .
药物开发
该化合物可用于开发新药 . 合成的化合物根据Lipinski的五规则(RO5)进行药物相似性或“药物可及性”评价。 大多数化合物符合RO5,使其成为潜在的药物开发候选者 .
抗精神病应用
哌嗪衍生物作为多巴胺和血清素拮抗剂,用作抗精神病药物 . 这表明1-哌嗪-1-基-3-对甲苯氧基丙-2-醇盐酸盐可能用于治疗精神疾病。
抗病毒应用
哌嗪衍生物已被发现具有抗病毒活性 . 这表明1-哌嗪-1-基-3-对甲苯氧基丙-2-醇盐酸盐可能用于开发抗病毒药物。
抗HIV应用
哌嗪衍生物已显示出抗HIV-1活性 . 这表明1-哌嗪-1-基-3-对甲苯氧基丙-2-醇盐酸盐可能用于开发治疗HIV的药物。
MC4受体激动活性
哌嗪衍生物已显示出MC4受体激动活性 . 这表明1-哌嗪-1-基-3-对甲苯氧基丙-2-醇盐酸盐可能用于开发靶向MC4受体的药物。
作用机制
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride acts as a proton donor, donating a proton to the target molecule. The piperazine ring is able to form hydrogen bonds with the target molecule, and the p-tolyloxy group can act as an electron donor. The proton transfer causes the target molecule to become more reactive and can lead to the formation of new bonds or the breaking of existing ones.
Biochemical and Physiological Effects
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including acetylcholinesterase and adenosine deaminase. It has also been shown to have anti-inflammatory and analgesic effects in animal models.
实验室实验的优点和局限性
1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is soluble in both water and organic solvents. It is also relatively stable and has a low toxicity profile. The main limitation of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride is that it is not very soluble in non-polar solvents, which can limit its use in certain types of experiments.
未来方向
The potential applications of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride are still being explored. It is likely that it will continue to be used as a reagent for the synthesis of other compounds, as a catalyst for the synthesis of polymers, and as a ligand for the synthesis of coordination complexes. Additionally, further research into the biochemical and physiological effects of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride may lead to the development of new therapeutic agents. Finally, the synthesis of novel derivatives of 1-Piperazin-1-yl-3-p-tolyloxy-propan-2-ol hydrochloride may lead to the development of compounds with improved properties.
安全和危害
属性
IUPAC Name |
1-(4-methylphenoxy)-3-piperazin-1-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2.ClH/c1-12-2-4-14(5-3-12)18-11-13(17)10-16-8-6-15-7-9-16;/h2-5,13,15,17H,6-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMLESHEKLATNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(CN2CCNCC2)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1-[2-Chloro-4-(methylsulfonyl)phenyl]piperidine-3-carboxamide](/img/structure/B1388878.png)



![4-Methyl-3-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B1388886.png)


![methyl 6-(furan-2-yl)-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1388890.png)


![3-(4-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1388895.png)